REACTION_CXSMILES
|
[F:1][S:2]([C:5]([C:8](C(F)=O)([F:10])[F:9])([F:7])[F:6])(=[O:4])=[O:3].[F-].[Cs+].[F:16][C:17]([F:25])([F:24])[C:18]1([F:23])[O:22][C:19]1(F)[F:20].C[O:27]CCOCCOC>>[F:1][S:2]([C:5]([C:8]([O:22][C:18]([C:19]([F:20])=[O:27])([C:17]([F:25])([F:24])[F:16])[F:23])([F:9])[F:10])([F:6])[F:7])(=[O:3])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(F)(F)C(F)(F)C(=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is introduced
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
DISTILLATION
|
Details
|
the content in the autoclave is distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FS(=O)(=O)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |